

A Comparative Guide to Experimental and Computational Data for 1-Methylacenaphthylene

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Compound of Interest

Compound Name: 1-Methylacenaphthylene

Cat. No.: B15367223

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This guide provides a comparative analysis of available experimental and computational data for the polycyclic aromatic hydrocarbon, **1-Methylacenaphthylene**. Due to the limited availability of direct experimental spectral data for this specific compound, this guide utilizes a combination of published experimental values, computational predictions, and data from structurally similar compounds to illustrate the cross-referencing workflow. This approach is essential in modern chemical research for the validation of theoretical models and the interpretation of experimental findings.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for **1-Methylacenaphthylene**, offering a clear comparison between experimental findings and computational predictions.

Table 1: Physical and Chromatographic Properties of **1-Methylacenaphthylene**

Property	Experimental Value	Computational Value	Data Source (Experimental)	Data Source (Computational)
Molecular Formula	C ₁₃ H ₁₀	C ₁₃ H ₁₀	-	PubChem[1]
Molecular Weight	166.22 g/mol	166.22 g/mol	-	PubChem[1]
Kovats Retention Index (Semi-standard non-polar)	265.24, 266.57	-	NIST Mass Spectrometry Data Center[1]	-
Normal Boiling Point	-	563.74 K	-	Cheméo (Joback Method)
Normal Melting Point	-	340.03 K	-	Cheméo (Joback Method)
Enthalpy of Formation (gas)	-	238.62 kJ/mol	-	Cheméo (Joback Method)
Octanol/Water Partition Coefficient (logP)	-	3.714	-	Cheméo (Crippen's Method)

Table 2: Predicted ¹H NMR Spectral Data for **1-Methylacenaphthylene**

Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
Data generated using online prediction tools	Data generated using online prediction tools	Data generated using online prediction tools
Note: No experimental ¹ H NMR data was found in the searched literature.		

Table 3: Predicted ¹³C NMR Spectral Data for **1-Methylacenaphthylene**

Predicted Chemical Shift (ppm)

Data generated using online prediction tools

Note: No experimental ^{13}C NMR data was found in the searched literature.

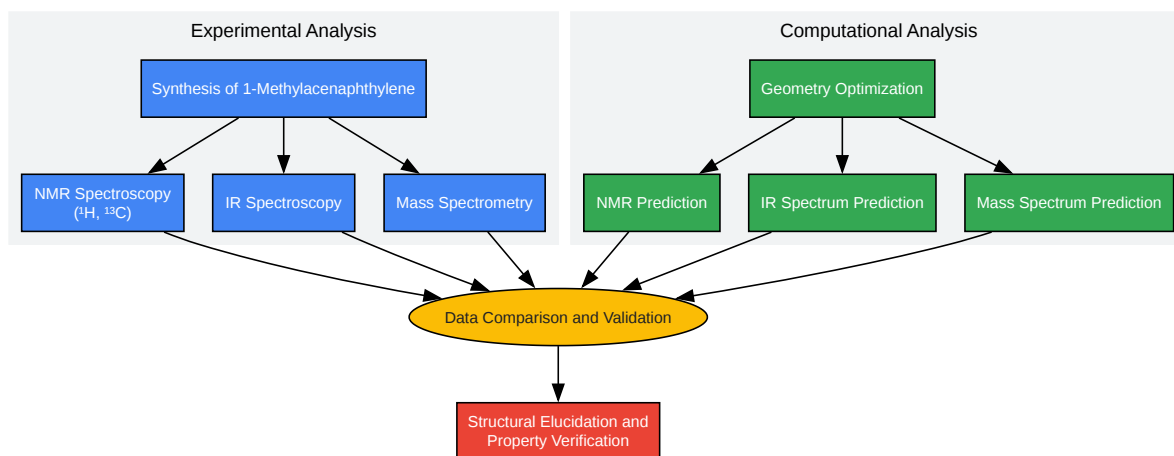
Table 4: Mass Spectrometry Data for **1-Methylacenaphthylene**

Ion	Experimental m/z	Predicted m/z	Relative Abundance
$[\text{M}]^+$	-	166.0783	-

Note: No experimental mass spectrum was found in the searched literature. The predicted m/z corresponds to the exact mass.

Visualizing the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational data in chemical analysis.



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Caption: Workflow for cross-referencing experimental and computational data.

Experimental Protocols

While specific experimental protocols for **1-Methylacenaphthylene** are not readily available, the following are generalized methodologies for the key analytical techniques that would be employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.

- **^1H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- **Data Analysis:** The chemical shifts, multiplicities, and coupling constants are analyzed to elucidate the structure. 2D NMR techniques such as COSY and HSQC may be used for more complex structures.

2. Infrared (IR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a solid sample, a small amount is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a volatile solvent. The spectrum can also be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups. For **1-Methylacenaphthylene**, characteristic peaks for aromatic C-H stretching, C=C stretching, and the methyl group vibrations would be expected.

3. Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and fragmentation pattern of the molecule.
- **Instrumentation:** A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for separation and identification.

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane, methanol).
- **Data Acquisition:** The sample is introduced into the ion source (e.g., electron ionization), where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- **Data Analysis:** The molecular ion peak ($[M]^+$) provides the molecular weight. The fragmentation pattern gives clues about the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition.

Biological Activity

There is currently no significant data available in the searched literature regarding the specific biological activity or reactivity of **1-Methylacenaphthylene**. Further research in this area would be beneficial to fully characterize the compound's potential applications and hazards.

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References

- 1. 1-Methylacenaphthylene | C₁₃H₁₀ | CID 42772 - PubChem [pubchem.ncbi.nlm.nih.gov]
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